2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-12-11-20(13-16-7-9-19-10-8-16)18(21)15-23-14-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLOTWUAHRTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This reaction is usually carried out in an aqueous medium under reflux conditions.
Acylation Reaction: The benzylthiourea is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the benzylthioacetamide intermediate.
Introduction of the Pyridinylmethyl Group: The benzylthioacetamide intermediate is reacted with 4-pyridinemethanol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to introduce the pyridinylmethyl group.
Methoxyethylation: Finally, the compound is treated with 2-methoxyethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential therapeutic applications in treating infections .
- Anticancer Properties : Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For instance, piperidine-based compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells . The mechanism may involve modulation of cell signaling pathways relevant to cancer progression.
- Enzyme Inhibition : This compound may act as an inhibitor of enzymes involved in metabolic pathways associated with diseases such as Alzheimer's and diabetes. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases .
Organic Synthesis
2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions:
- Oxidation : The benzylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction : The acetamide moiety can be reduced to yield corresponding amines.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
Case Studies
- Anticancer Study : In vitro studies on similar piperidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that the structural features of this compound may enhance its anticancer activity .
- Antimicrobial Evaluation : A series of related compounds were synthesized and evaluated for antimicrobial activity against clinical strains of bacteria. The results indicated that modifications in the benzylthio group significantly affected the antimicrobial potency .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzylthio group could facilitate binding to hydrophobic pockets, while the pyridinylmethyl group might engage in hydrogen bonding or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Based Benzylthio Acetamides
Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) () share the benzylthio and acetamide groups but incorporate a 1,3,4-thiadiazole ring instead of a pyridinyl-methoxyethyl substituent.
Key Differences :
Thiadiazole analogs exhibit cytotoxic activity against cancer cells, likely due to thiadiazole’s electron-deficient nature enhancing DNA intercalation or kinase inhibition . The target compound’s pyridinyl group may instead favor hydrogen bonding with biological targets .
Pyridine-Containing Acetamides
Simpler analogs like N-(pyridin-4-ylmethyl)acetamide (Py4MA) () lack the benzylthio and methoxyethyl groups but highlight the role of pyridine in solubility and coordination.
Structural and Functional Contrasts :
The addition of benzylthio and methoxyethyl groups in the target compound may enhance membrane permeability compared to Py4MA but reduce aqueous solubility.
Benzothiazole and Trifluoromethyl Derivatives
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace benzylthio with benzothiazole and incorporate trifluoromethyl groups.
Comparison Highlights :
The trifluoromethyl group in benzothiazole analogs improves metabolic resistance, whereas the target compound’s benzylthio group could introduce redox sensitivity .
Anticancer Thiadiazolyl-Benzylthio Acetamides
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () demonstrates potent cytotoxicity (IC₅₀ = 3.2 µM against MCF-7 cells), attributed to the trifluoromethylphenyl group enhancing hydrophobic interactions with cellular targets .
Activity Comparison :
| Compound | Structural Feature | IC₅₀ (MCF-7) |
|---|---|---|
| Target Compound | Pyridinyl-methoxyethyl | Not reported |
| Thiadiazolyl-CF₃ Analog | Trifluoromethylphenyl | 3.2 µM |
The absence of a strong electron-withdrawing group (e.g., CF₃) in the target compound may reduce cytotoxicity but improve selectivity for non-cancer targets.
Biological Activity
2-(benzylthio)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide, with the CAS number 1286699-17-9, is a synthetic compound featuring a complex structure that potentially exhibits significant biological activity. Its unique combination of functional groups suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 330.4 g/mol. The structural representation includes a benzylthio group, a methoxyethyl substituent, and a pyridinylmethyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1286699-17-9 |
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas:
- Antimicrobial Activity : Compounds with similar thioether structures have demonstrated antimicrobial properties. Studies indicate that benzothiazole derivatives exhibit significant antibacterial effects against various pathogens, suggesting that the thioether component in this compound could similarly enhance antimicrobial efficacy.
- Anticancer Properties : The presence of a pyridine ring is often associated with anticancer activity in many compounds. For instance, derivatives containing pyridine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms based on structural analogs include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : Interaction with various receptors (e.g., G-protein coupled receptors) could modulate cellular responses, influencing processes such as inflammation and cell survival.
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound, providing insights into its potential biological activity:
- Antimicrobial Evaluation : A study on benzothiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the thioether moiety can enhance efficacy .
- Anticancer Activity : Research on pyridine-containing compounds revealed significant cytotoxicity against human cancer cell lines, with certain derivatives exhibiting IC50 values in the low micromolar range, suggesting that similar structural features in this compound might confer anticancer properties .
- Neuroprotective Studies : Compounds with methoxyethyl groups have been evaluated for their neuroprotective effects against oxidative stress in neuronal cells, highlighting their potential role in treating neurodegenerative disorders .
Q & A
Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Key parameters include:
- Temperature control (e.g., avoiding excessive heat to prevent degradation of thioether or pyridine groups) .
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions involving the benzylthio group) .
- Reaction time optimization (monitored via TLC or HPLC to prevent over-reaction of intermediates) .
- pH adjustment (acidic conditions may stabilize amine intermediates, while basic conditions facilitate thiol coupling) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?
- Methodological Answer:
- NMR spectroscopy (¹H/¹³C NMR to verify benzylthio, pyridylmethyl, and methoxyethyl substituents) .
- High-resolution mass spectrometry (HR-MS) for molecular ion confirmation .
- HPLC with UV detection (≥95% purity threshold; C18 columns with acetonitrile/water gradients are typical) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer:
- Kinase inhibition assays (e.g., ATP-competitive binding studies using fluorescence polarization) .
- Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity profiling (MTT assays on cancer cell lines, e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Methodological Answer:
- Pharmacokinetic studies to assess bioavailability (e.g., plasma stability assays at physiological pH) .
- Metabolite identification (LC-MS/MS to detect degradation products or active metabolites) .
- Target engagement validation (SPR or ITC to confirm binding affinity in complex biological matrices) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer:
- X-ray crystallography or molecular docking (using PyMol or AutoDock to map interactions with kinase ATP-binding pockets) .
- Western blotting to quantify downstream phosphorylation events (e.g., ERK or Akt pathways) .
- Resistance mutation studies (site-directed mutagenesis of kinase domains to identify critical binding residues) .
Q. How can researchers address inconsistencies in spectroscopic data during structural characterization?
- Methodological Answer:
- 2D NMR techniques (e.g., HSQC or NOESY to resolve overlapping signals from the pyridin-4-ylmethyl and methoxyethyl groups) .
- Isotopic labeling (e.g., ¹⁵N-labeled analogs to simplify complex splitting patterns) .
- Comparative analysis with structurally related analogs (e.g., benchmarking against published NMR data for pyrimidine-thioacetamides) .
Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced degradation studies (exposure to pH 1–13 buffers, followed by HPLC monitoring of hydrolysis/oxidation) .
- Thermogravimetric analysis (TGA) to assess thermal stability .
- Light-exposure assays (ICH Q1B guidelines to evaluate photodegradation) .
Data Analysis & Optimization
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer:
- Systematic substitution of the benzylthio group (e.g., with alkylthio or arylthio variants) .
- Variation of the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl methylation) .
- Biological testing in parallel (e.g., IC₅₀ comparisons across kinase panels) .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer:
- Non-linear regression (e.g., GraphPad Prism for sigmoidal curve fitting) .
- Hill slope analysis to assess cooperativity in target binding .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD for multi-group comparisons) .
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Reaction Temperature | 60–80°C (thioether coupling) | |
| HPLC Mobile Phase | Acetonitrile/water (70:30, 0.1% TFA) | |
| Kinase IC₅₀ Range | 0.1–10 µM (varies by kinase isoform) | |
| Plasma Half-life (in vitro) | 2–4 hours (species-dependent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
